Elisartan Demonstrates Potent Antagonism of Angiotensin II-Induced Vasoconstriction in Human Forearm Vasculature with Dose-Dependent Efficacy
Elisartan (HN-65021) antagonizes angiotensin II (Ang II)-mediated vasoconstriction in human forearm resistance vessels in a dose-dependent manner, as demonstrated in a placebo-controlled clinical pharmacology study [1]. In this study, the reduction in Ang II-induced vasoconstriction was quantified against a placebo baseline.
| Evidence Dimension | Vasoconstrictor Response to Angiotensin II |
|---|---|
| Target Compound Data | Ang II (100 pmol/min) decreased forearm blood flow by 49.9% ± 4.3% (5 mg Elisartan), 50.7% ± 3.5% (10 mg Elisartan), and 36.4% ± 2.8% (100 mg Elisartan). |
| Comparator Or Baseline | Placebo: 63.1% ± 3.2% decrease in forearm blood flow with Ang II. |
| Quantified Difference | Reduction in vasoconstriction of 13.2, 12.4, and 26.7 percentage points for 5 mg, 10 mg, and 100 mg doses, respectively. |
| Conditions | Human forearm blood flow measured by venous occlusion plethysmography during brachial artery infusion of Ang II (0.3-1000 pmol/min) 2 hours after oral administration in 8 healthy men. |
Why This Matters
This data provides the only peer-reviewed, quantitative evidence of Elisartan's functional AT1 receptor antagonism in a human vascular bed, establishing a clear dose-response relationship.
- [1] Cockcroft JR, et al. Br J Clin Pharmacol. 1995 Dec;40(6):591-3. The effect of HN-65021 on responses to angiotensin II in human forearm vasculature. View Source
